

# Spectroscopic Profile of Makaluvamine A: A Technical Guide

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## Compound of Interest

Compound Name: Makaluvamine A

Cat. No.: B1675919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Makaluvamine A**, a pyrroloiminoquinone alkaloid isolated from marine sponges of the genus *Zyzya*. This document is intended to serve as a core resource for researchers engaged in the study, synthesis, and application of this potent cytotoxic agent and topoisomerase II inhibitor.

## Core Spectroscopic Data

The structural elucidation of **Makaluvamine A** is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Makaluvamine A

Position	Chemical Shift ( $\delta$ ) in DMSO-d6 (ppm)	Chemical Shift ( $\delta$ ) in CD3OD (ppm)
H-4	7.3	Data not available
H-5	6.3	Data not available
H-8	3.8 (multiplet)	Data not available
H-9	2.9 (multiplet)	Data not available
N-CH <sub>3</sub>	Data not available	Data not available

Note: Complete assignment of all protons and their coupling constants requires further data from the primary literature.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for Makaluvamine A

A complete, assigned <sup>13</sup>C NMR dataset for **Makaluvamine A** is not currently available in the public domain literature reviewed. Further investigation of the original isolation and structure elucidation publications is required to populate this table.

## Table 3: Mass Spectrometry Data for Makaluvamine A

Ionization Mode	m/z [M+H] <sup>+</sup>	Molecular Formula	Note
HR-ESI-MS	Data not available	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub> O	High-resolution mass spectrometry data for the parent molecule is needed for confirmation.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Makaluvamine A**, based on methodologies reported for its analogs and related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

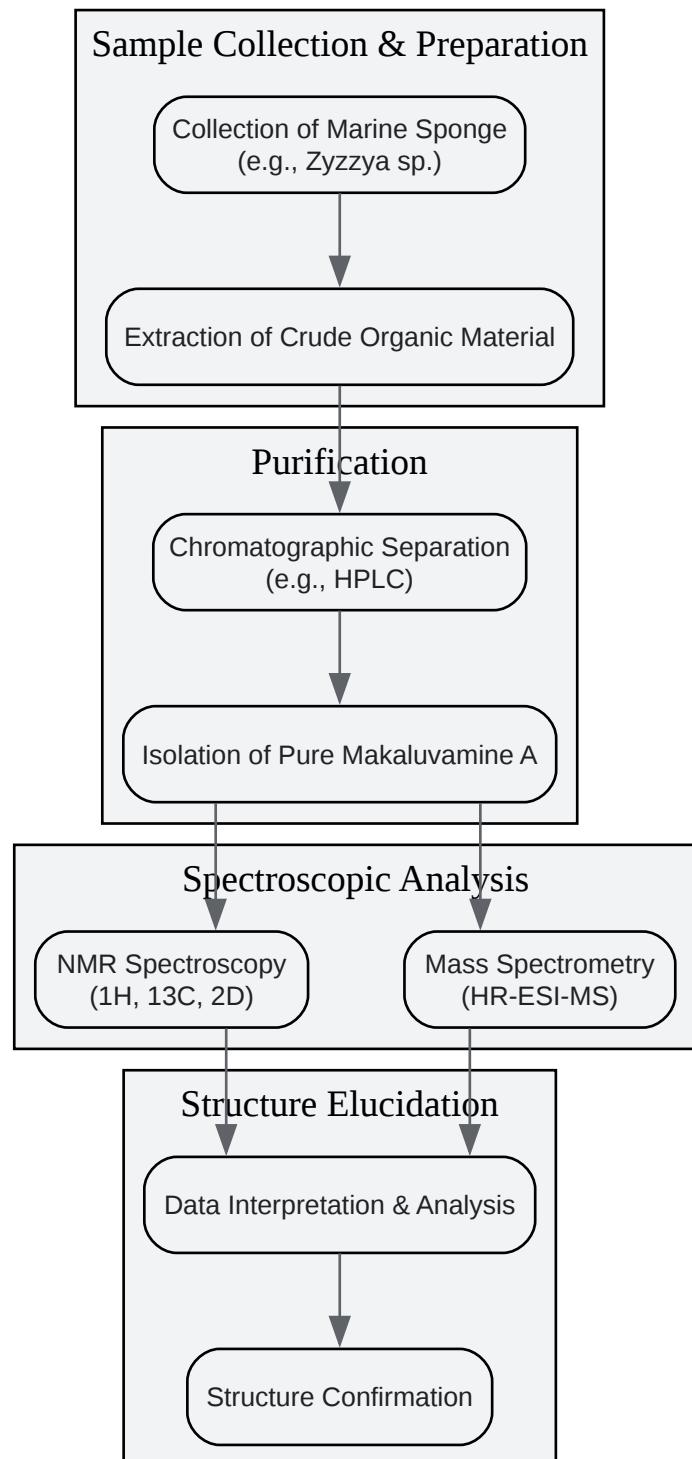
- Sample Preparation: A sample of purified **Makaluvamine A** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or CD3OD, ~0.5 mL) in a 5 mm NMR tube.
- Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument (e.g., JEOL JNM-ECZ500R/S1).
- <sup>1</sup>H NMR Acquisition: One-dimensional proton NMR spectra are recorded at a specific temperature (e.g., 25 °C). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.
- <sup>13</sup>C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Makaluvamine A** is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer (e.g., Waters Xevo G2-XS Q-Tof).
- Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>. The instrument is calibrated to ensure high mass accuracy.
- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the calculated theoretical mass for the molecular formula of **Makaluvamine A** (C<sub>11</sub>H<sub>11</sub>N<sub>3</sub>O) to confirm its elemental composition.

## Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Makaluvamine A**.



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Caption: Workflow for the isolation and structural elucidation of **Makaluvamine A**.

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